Neu(a2-3)Gal
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Overview
Description
Neu(a2-3)Gal, also known as Neu5Acα2-3Gal, is a sialic acid-containing glycan structure. Sialic acids are a family of nine-carbon sugars that are typically found at the terminal positions of glycoproteins and glycolipids on cell surfaces. This compound is involved in various biological processes, including cell-cell communication, immune response, and pathogen recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neu(a2-3)Gal typically involves the use of sialyltransferases, enzymes that catalyze the transfer of sialic acid to galactose residues. One common method is the one-pot multienzyme (OPME) sialylation system, which uses a combination of sialyltransferases and other enzymes to achieve high yields and selectivity . The reaction conditions often include a suitable buffer, optimal pH, and temperature to ensure enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms that express the necessary enzymes. These microorganisms are cultured in bioreactors under controlled conditions to maximize the production of the desired glycan structure .
Chemical Reactions Analysis
Types of Reactions
Neu(a2-3)Gal can undergo various chemical reactions, including:
Oxidation: The oxidation of sialic acid residues can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups in sialic acids to hydroxyl groups.
Substitution: Substitution reactions can modify the functional groups on the sialic acid or galactose residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce aldehyde derivatives, while reduction can yield hydroxylated products .
Scientific Research Applications
Neu(a2-3)Gal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex glycans and glycoproteins.
Biology: this compound plays a crucial role in cell-cell communication and immune response.
Industry: It is used in the production of biopharmaceuticals and as a component in diagnostic assays.
Mechanism of Action
Neu(a2-3)Gal exerts its effects through interactions with specific receptors on cell surfaces. These interactions can trigger various signaling pathways involved in immune response, cell adhesion, and pathogen recognition. The molecular targets include sialic acid-binding immunoglobulin-type lectins (Siglecs) and other glycan-binding proteins .
Comparison with Similar Compounds
Similar Compounds
Neu5Acα2-6Gal: Another sialic acid-containing glycan with a different linkage, which affects its biological functions and receptor interactions.
Neu5Gcα2-3Gal: A similar compound with a glycolyl group instead of an acetyl group, which can influence its immunogenicity and biological activity.
Uniqueness
Neu(a2-3)Gal is unique due to its specific α2-3 linkage, which determines its interactions with receptors and its role in biological processes. This linkage is crucial for its function in immune response and pathogen recognition, distinguishing it from other sialic acid-containing glycans .
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-amino-4-hydroxy-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO13/c16-7-4(19)1-15(14(25)26,28-11(7)8(21)5(20)2-17)29-12-9(22)6(3-18)27-13(24)10(12)23/h4-13,17-24H,1-3,16H2,(H,25,26)/t4-,5+,6+,7+,8+,9-,10+,11+,12-,13?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEYTELBKRMDEE-OVDIROPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OC2C(C(OC(C2O)O)CO)O)C(C(CO)O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)[C@@H]([C@@H](CO)O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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